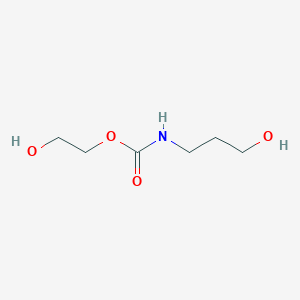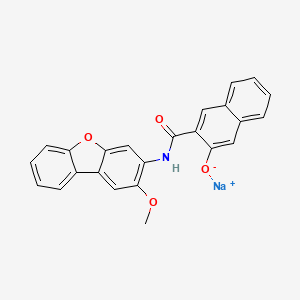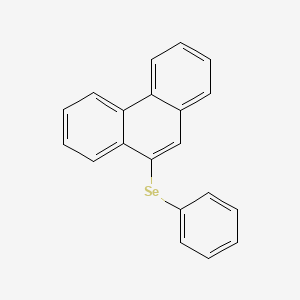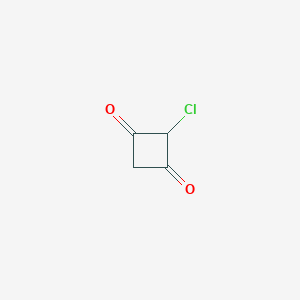![molecular formula C10H16Cl2O2Si B14480705 7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one CAS No. 66324-01-4](/img/structure/B14480705.png)
7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[320]heptan-6-one is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bicyclo[3.2.0]heptan-6-one derivative, followed by the introduction of a trimethylsilanyloxy group under specific reaction conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: This compound shares a similar bicyclic structure but lacks the trimethylsilanyloxy group.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Another similar compound with dimethyl groups instead of chlorine atoms.
Uniqueness
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one is unique due to the presence of both chlorine atoms and the trimethylsilanyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
66324-01-4 |
|---|---|
分子式 |
C10H16Cl2O2Si |
分子量 |
267.22 g/mol |
IUPAC名 |
7,7-dichloro-1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C10H16Cl2O2Si/c1-15(2,3)14-9-6-4-5-7(9)8(13)10(9,11)12/h7H,4-6H2,1-3H3 |
InChIキー |
IAKDSPOTXLPECE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC12CCCC1C(=O)C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)


![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
